![molecular formula C15H15NO2 B12108885 2-[(4-methoxyphenyl)amino]-1-phenylEthanone CAS No. 5883-82-9](/img/structure/B12108885.png)
2-[(4-methoxyphenyl)amino]-1-phenylEthanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)amino]-1-phenylEthanone is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group
Vorbereitungsmethoden
The synthesis of 2-[(4-methoxyphenyl)amino]-1-phenylEthanone can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability. For instance, the use of Co-NiO dual catalysts has been reported to enhance the reaction efficiency and reduce the reaction time .
Analyse Chemischer Reaktionen
2-[(4-methoxyphenyl)amino]-1-phenylEthanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyphenyl)amino]-1-phenylEthanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(4-methoxyphenyl)amino]-1-phenylEthanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-[(4-methoxyphenyl)amino]-1-phenylEthanone can be compared with other similar compounds, such as:
4-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl (4-methoxyphenyl)methanone: This compound also contains a methoxyphenyl group and exhibits similar biological activities.
N-[(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide: This compound shares structural similarities and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5883-82-9 |
---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(4-methoxyanilino)-1-phenylethanone |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
WUJMJABZNLOYEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.